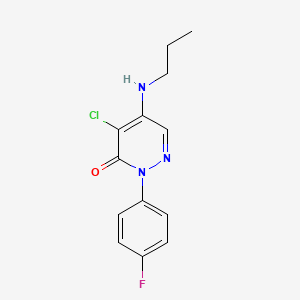
4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone, also known as CFPP, is a synthetic compound with a wide range of applications in scientific research. It is a powerful inhibitor of protein kinases and has been used in a number of studies to investigate the biochemical and physiological effects of protein kinase activity. CFPP has been found to be a useful tool in the study of many diseases, including cancer, diabetes, and Alzheimer's disease.
Applications De Recherche Scientifique
Cardiovascular Research
A novel class of cardiotonics, including derivatives of pyridazinone, has been synthesized and evaluated for cardiohemodynamic effects and inotropic activity. These compounds, such as 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, demonstrated potent positive inotropic activity along with vasodilating activity, showing potential in cardiovascular research (Okushima et al., 1987).
Soil Microbiology
Pyridazinone derivatives, including 5-amino-4-chloro-3(2H)-pyridazinone, have been studied for their transformation in soil through microbial dephenylation. This process is significant in understanding the environmental fate and microbial metabolism of these compounds in agricultural settings (Drescher & Burger, 1970).
Anticancer Research
Research into 3(2h)-one pyridazinone derivatives has demonstrated potential anticancer properties. These compounds have been synthesized and evaluated for antioxidant activity and molecular docking studies, indicating their potential use in developing new cancer therapies (Mehvish & Kumar, 2022).
Antiangiogenic and Antioxidant Agents
Certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have shown promising results as anticancer, antiangiogenic, and antioxidant agents. These compounds were tested on human cancer cell lines, revealing their potential as therapeutic agents (Kamble et al., 2015).
Herbicide Research
Pyridazinone derivatives have been studied for their action as herbicides. Their ability to inhibit photosynthesis and the Hill reaction in plants highlights their potential use in agricultural weed control. These compounds' specific modes of action and phytotoxicity have been a focus in this area of research (Hilton et al., 1969).
Drug Discovery
In drug discovery, pyridazinones serve as versatile scaffolds for creating various derivatives with potential therapeutic applications. The synthesis of polyfunctional pyridazinone systems through sequential nucleophilic substitution has been explored, providing insights into their role in medicinal chemistry (Pattison et al., 2009).
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-7-16-11-8-17-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-6,8,16H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOJKIJQSPFTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(4-fluorophenyl)-5-(propylamino)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
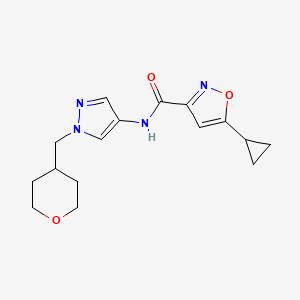
![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)
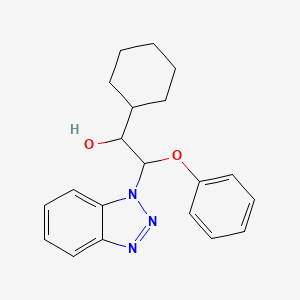
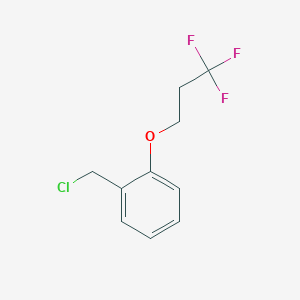
![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)
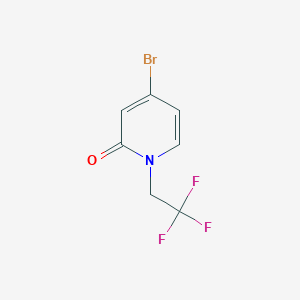



![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)